Alexamorelin
Description
Alexamorelin is a synthetic heptapeptide growth hormone secretagogue (GHS) that selectively targets the growth hormone secretagogue receptor 1a (GHSR-1a), a G protein-coupled receptor (GPCR) . Its chemical structure is Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂, with a molecular formula of C₅₀H₆₃N₁₃O₇ and a molecular weight of 958.12 g/mol . This compound stimulates growth hormone (GH) release by mimicking ghrelin, the endogenous ligand for GHSR-1a, and enhances insulin-like growth factor-1 (IGF-1) production, which supports muscle growth, energy metabolism, and appetite regulation .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t28-,30-,39-,40+,41-,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNKVLENCIGRW-ANFQCQCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H63N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196808-85-2 | |
| Record name | Alexamorelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
This compound (AH-dMrp-a-AW-dFK-NH₂) is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based solid-phase peptide synthesis (SPPS), a method optimized for its efficiency in constructing complex peptide sequences. The process begins with the attachment of the C-terminal residue (d-phenylalanine, d-F) to a Wang resin preloaded with a Rink amide linker. Sequential coupling of protected amino acids—d-lysine (d-K), tryptophan (W), alanine (A), β-naphthylalanine (d-Mrp), and histidine (H)—is performed under microwave-assisted conditions to enhance reaction kinetics and reduce racemization risks. Each coupling step employs HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent in the presence of N,N-diisopropylethylamine (DIPEA), ensuring >99% coupling efficiency monitored by Kaiser tests.
Side-Chain Deprotection and Cleavage
Following chain assembly, the peptide-resin undergoes deprotection using a trifluoroacetic acid (TFA) cocktail containing triisopropylsilane (TIS) and water (95:2.5:2.5 v/v) to remove acid-labile protecting groups (e.g., tert-butyl for tryptophan). Subsequent cleavage from the resin yields the crude linear peptide, which is precipitated in cold diethyl ether and lyophilized.
Purification and Characterization
Purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column (250 × 4.6 mm, 5 μm) using a gradient of 10–50% acetonitrile in 0.1% TFA over 30 minutes. High-resolution mass spectrometry (HRMS) on a Q Exactive Orbitrap instrument confirms the molecular ion at m/z 959.5120 ([M+H]⁺), aligning with the theoretical mass of 959.5115 Da. Purity assessments by analytical HPLC (>98%) and amino acid analysis validate structural integrity.
Analytical Methodologies for this compound Detection
Sample Preparation Techniques
Biological matrices such as urine and blood require robust pre-treatment to isolate this compound from endogenous interferences. Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges (e.g., Oasis MCX) demonstrates recoveries of 85–92% for this compound in spiked urine samples. Optimal conditions involve loading 2 mL of acidified urine (pH 3.0), washing with 2 mL of 20% methanol, and eluting with 2 mL of 80% acetonitrile containing 2% formic acid. For dried blood spots (DBS), automated extraction via a 6-mm punch coupled with 200 μL of methanol:water (70:30) achieves 89% recovery, critical for high-throughput doping control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC separation utilizes a Kinetex C18 column (100 × 2.1 mm, 2.6 μm) with a binary gradient of 0.1% formic acid (A) and acetonitrile (B) at 0.4 mL/min: 5% B (0–2 min), 5–40% B (2–10 min), 40–95% B (10–12 min). This compound elutes at 8.2 minutes, with MS/MS detection in positive electrospray ionization (ESI+) mode. Quantification transitions include m/z 959.5 → 112.1 (quantifier) and 959.5 → 228.1 (qualifier), achieving a limit of detection (LOD) of 0.1 ng/mL in urine.
Metabolic Profiling and Stability Studies
In Vitro Metabolism
Incubation of this compound with human liver microsomes (HLMs) identifies two primary metabolites: deamidated this compound (AH-dMrp-a-AW-dFK-OH) and hydroxylated d-lysine. Metabolite synthesis follows analogous SPPS protocols, with hydroxylation introduced via post-synthetic modification using cytochrome P450 isoforms. These metabolites extend the detection window in anti-doping analyses from 12 hours (parent compound) to 48 hours post-administration.
Stability in Biological Matrices
This compound exhibits pH-dependent stability, with rapid degradation (>80% in 6 hours) in alkaline urine (pH 9.0) compared to <10% loss in acidified specimens (pH 4.0). Storage at −80°C preserves integrity for >6 months, whereas room temperature storage necessitates stabilization with 1% bovine serum albumin (BSA).
Applications and Regulatory Considerations
Anti-Doping Surveillance
WADA-accredited laboratories employ the aforementioned LC-MS/MS protocol for this compound detection, with a reporting threshold of 5 ng/mL in urine. Recent advancements in ion mobility spectrometry (IMS) enable differentiation from isobaric peptides like GHRP-6, reducing false positives.
Chemical Reactions Analysis
Peptide Reaction Mechanisms
Peptides like Alexamorelin undergo chemical transformations typically involving amide bond formation/cleavage , self-assembly , and degradation pathways . Key mechanisms include:
-
Enzymatic hydrolysis : Proteases (e.g., thermolysin) catalyze peptide bond cleavage, as seen in studies on peptide hydrogels .
-
Oxidative stress : Reactive oxygen species (e.g., H₂O₂) may induce peptide degradation or functional group modifications .
-
pH-dependent reactions : Acidic environments (e.g., endosomal pH) can trigger peptide release or rearrangement in drug delivery systems .
Reaction Optimization Strategies
While no specific data exists for this compound, general optimization approaches for peptide reactions include:
-
Design of Experiments (DoE) : Systematic factor screening to identify critical variables (e.g., temperature, solvent, catalyst) .
-
Kinetic analysis : First-order vs. second-order rate laws to determine reaction mechanisms (e.g., nucleophilic substitution vs. amide bond formation) .
-
Electrostatic catalysis : Applying electric fields to enhance reaction rates, as demonstrated in MIT research .
Reaction Data Sources
For peptide reaction analysis, the following databases and tools are recommended:
-
Reaxys : Curated reaction data (72 million chemical reactions) with predictive retrosynthesis .
-
ORDerly : Open-source benchmark for reaction prediction tasks, including solvent/agent selection .
-
USPTO datasets : Atom-mapped reaction strings for training machine learning models .
Stability and Degradation
Peptide stability is influenced by factors such as:
Scientific Research Applications
Endocrine Applications
Growth Hormone Release
Alexamorelin has been shown to stimulate the release of growth hormone (GH) in both animal and human studies. In a controlled study involving young adults, administration of this compound resulted in a significant dose-dependent increase in GH levels, comparable to that induced by hexarelin, another GHS. Notably, the ACTH (adrenocorticotropic hormone) and cortisol responses to this compound were significantly higher than those observed with hexarelin at the highest doses . This suggests that this compound may have enhanced efficacy in stimulating adrenal hormones, which could have implications for treating conditions related to adrenal insufficiency or stress responses.
Aldosterone Secretion
The unique stimulatory effect of this compound on aldosterone secretion has been highlighted in research. The mechanism appears to be linked to its potent ACTH-releasing activity, which is more pronounced than that of hexarelin . This property may position this compound as a candidate for therapeutic strategies aimed at managing conditions like adrenal insufficiency or postural orthostatic tachycardia syndrome (POTS).
Doping Control in Sports
This compound's classification as a GHS makes it relevant in the context of sports doping. Studies have been conducted to establish parameters for detecting this compound and other GHSs in urine samples. These investigations focus on the pharmacokinetics of this compound following administration, with findings indicating that it can be detected within specific timeframes post-administration . The development of reliable detection methods is crucial for maintaining fair play in competitive sports.
Clinical Research and Pharmacology
Potential Therapeutic Uses
Research into the pharmacological effects of this compound has revealed potential therapeutic applications beyond GH release. Its ability to influence appetite regulation through ghrelin receptor pathways suggests possible roles in treating cachexia and obesity-related disorders . The modulation of appetite and energy homeostasis through GHSR-1a activation could provide new avenues for managing metabolic syndromes.
Table 1: Summary of Key Findings on this compound
Mechanism of Action
Alexamorelin is part of a family of growth hormone secretagogues, which includes compounds such as hexarelin, pralmorelin, and growth hormone-releasing peptide-6. Compared to these compounds, this compound has shown a unique profile in terms of its potency and selectivity for the ghrelin receptor. It also exhibits distinct pharmacokinetic properties, such as a longer half-life and higher oral bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alexamorelin belongs to a class of growth hormone-releasing peptides (GHRPs) and non-peptide GHSR agonists. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Comparison of this compound with Key Analogues
Research Findings and Doping Concerns
- Receptor Binding Studies : this compound competes with radiolabeled ghrelin in GHSR-1a binding assays, showing comparable efficacy to GHRP-6 but lower than Anamorelin .
- Doping Detection : this compound is detectable via LC-MS/MS in urine at concentrations as low as 0.1 ng/mL, with a detection window of 24–48 hours post-administration .
- Metabolic Impact : In rodent models, this compound increased IGF-1 levels by 180% versus controls, though less robustly than Ibutamoren .
Biological Activity
Alexamorelin, a synthetic heptapeptide (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH₂), is classified as a growth hormone secretagogue (GHS) and has been studied for its potential biological activities, particularly in stimulating the release of growth hormone (GH) and other endocrine functions. This article synthesizes findings from various studies to provide an in-depth examination of its biological activity.
This compound primarily acts through the growth hormone secretagogue receptor (GHSR-1a), which is crucial for mediating its effects on GH release. The peptide exhibits a structure that allows it to bind effectively to this receptor, thereby stimulating the hypothalamic-pituitary axis.
- GHSR-1a Activation :
- Binding to GHSR-1a activates intracellular signaling pathways that lead to increased GH secretion from the pituitary gland.
- The activation of this receptor also influences the release of other hormones such as adrenocorticotropic hormone (ACTH) and cortisol.
Biological Effects
Research indicates that this compound can induce significant endocrine responses:
- Growth Hormone Release : Studies show that this compound induces a dose-dependent increase in GH levels comparable to hexarelin, another GHS. In a clinical study, doses of 1.0 and 2.0 µg/kg administered intravenously resulted in substantial increases in GH levels .
- ACTH and Cortisol Levels : The compound also significantly elevates ACTH and cortisol levels, with responses noted to be more pronounced than those observed with hexarelin at higher doses .
- Aldosterone Release : Notably, aldosterone levels increased significantly following intravenous administration of this compound, indicating its broader impact on adrenal function .
Comparative Efficacy
A comparative analysis between this compound and other GHSs highlights its unique profile:
| Compound | GH Release | ACTH Release | Cortisol Release | Aldosterone Release |
|---|---|---|---|---|
| This compound | Significant | Significant | Significant | Significant |
| Hexarelin | Significant | Moderate | Moderate | Not significant |
Case Studies
In clinical settings, this compound has been evaluated for its safety and efficacy:
- Clinical Trials : A study involving six young adults demonstrated that both intravenous and oral forms of this compound effectively stimulated GH release. The intravenous form showed a more robust response in ACTH and cortisol levels compared to hexarelin .
- Pharmacodynamics : The pharmacodynamic profile of this compound suggests it has a favorable safety margin and tolerability, making it a candidate for further clinical exploration in conditions characterized by GH deficiency or related disorders.
Research Findings
Further investigation into this compound's biological activity reveals promising therapeutic potentials:
- Potential Applications : Given its ability to stimulate GH and ACTH release, this compound may have applications in treating conditions like cachexia, obesity, and age-related muscle loss .
- Doping Control : Due to its anabolic properties, this compound is being studied within the context of sports medicine for potential misuse as a performance-enhancing substance .
Q & A
Q. What structural features of Alexamorelin contribute to its activity as a growth hormone secretagogue (GHS)?
this compound is a synthetic heptapeptide with the sequence Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 . Key structural determinants include:
- D-amino acids (e.g., D-2-methyl-Trp, D-Phe), which enhance metabolic stability and receptor binding specificity .
- C-terminal Lys-NH2 , critical for GHS-R1a receptor activation and growth hormone (GH) release .
- Methylation of Trp residues , which improves lipophilicity and bioavailability .
Methodologically, structure-activity relationship (SAR) studies involve synthesizing analogs with substitutions at these positions and testing receptor binding (e.g., competitive inhibition assays) and in vivo GH secretion in animal models .
Q. What experimental assays are standard for evaluating this compound's receptor binding and functional activity?
- Receptor binding assays : Use HEK293 cells stably expressing GHS-R1a. Radiolabeled ligands (e.g., ³⁵S-GTPγS) quantify competitive displacement by this compound .
- Functional assays : Measure intracellular Ca²⁺ flux or cAMP production in GHS-R1a-transfected cells. For example, this compound induces dose-dependent Ca²⁺ mobilization (EC₅₀ ~0.74 nM) .
- In vivo models : Administer this compound intravenously (1–2 µg/kg) or orally (20 mg) in humans or rodents, and monitor plasma GH, prolactin (PRL), and ACTH levels via ELISA or LC-MS/MS .
Q. How is this compound detected and quantified in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:
- Sample preparation : Solid-phase extraction (SPE) using mixed-mode weak cation-exchange cartridges to isolate this compound from urine or plasma .
- Chromatography : Reverse-phase C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) .
- Detection : Multiple reaction monitoring (MRM) transitions for precursor ions (e.g., [M+2H]²⁺ at m/z 479.8) and product ions (e.g., m/z 129.1 from y₁-NH₃ cleavage). Limits of detection (LOD) range from 50–500 pg/mL .
Advanced Research Questions
Q. How can contradictory data between in vitro receptor binding and in vivo hormone release be resolved?
this compound exhibits potent GHS-R1a binding in vitro but shows divergent hormonal effects in vivo, such as elevated ACTH and aldosterone levels not observed with other GHSs like Hexarelin . To address this:
- Off-target receptor screening : Test this compound against related GPCRs (e.g., CRTh2, EBI2) using β-arrestin recruitment assays .
- Transcriptomic profiling : Analyze hypothalamic-pituitary-adrenal (HPA) axis gene expression post-administration to identify non-GHS-R1a pathways .
- Pharmacokinetic studies : Compare metabolite profiles (e.g., this compound Met 1) in vitro (liver microsomes) and in vivo to assess bioactivation .
Q. What methodological considerations are critical for designing doping-control studies involving this compound?
- Stability testing : Store urine samples at -20°C to prevent peptide degradation; validate freeze-thaw cycles and long-term stability .
- Metabolite identification : Use high-resolution MS (HRMS) to detect this compound Met 1 and other phase I/II metabolites .
- Ethical compliance : Adhere to WADA guidelines for handling prohibited substances, including de-identified sample reporting and secure storage .
Q. How can researchers optimize in vitro models to study this compound's metabolic pathways?
- Liver microsomal assays : Incubate this compound with human liver microsomes (HLM) and NADPH to simulate phase I metabolism. Analyze metabolites via LC-HRMS .
- CYP enzyme mapping : Use isoform-specific inhibitors (e.g., CYP3A4 inhibitors like ketoconazole) to identify primary metabolic pathways .
- Bile duct-cannulated models : In rodents, collect bile to assess biliary excretion of metabolites .
Q. What strategies mitigate variability in GH response to this compound across experimental cohorts?
- Pharmacodynamic modeling : Use population pharmacokinetic (PopPK) models to account for covariates like age, sex, and baseline GH levels .
- Standardized protocols : Administer this compound at fixed circadian times (e.g., morning fasting) to reduce diurnal hormone fluctuations .
- Dose titration : Perform pre-screening to exclude subjects with GH deficiency or hypersensitivity .
Data Contradiction Analysis
Q. How should discrepancies between receptor binding affinity and functional potency be investigated?
this compound may show high GHS-R1a binding (IC₅₀ ~32 nM) but lower functional activity in certain assays. Solutions include:
- Bias signaling analysis : Test whether this compound preferentially activates Gαq vs. β-arrestin pathways using BRET-based assays .
- Allosteric modulation : Assess if this compound acts as a positive allosteric modulator (PAM) for endogenous ghrelin .
- Receptor dimerization : Investigate GHS-R1a heterodimerization with dopamine or serotonin receptors using co-immunoprecipitation .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
